

Technical Guide: Chemical Properties of 2,2',6-Trichloro bisphenol A-d11

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Compound of Interest

Compound Name: 2,2',6-Trichloro bisphenol A-d11

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **2,2',6-Trichloro bisphenol A-d11**. Due to the limited availability of experimental data for this specific deuterated and asymmetrically chlorinated derivative of Bisphenol A (BPA), this document combines available information on related chlorinated BPA compounds with established principles of organic chemistry to offer a detailed profile. The guide covers nomenclature, computed and estimated physical and chemical properties, a proposed synthetic pathway, and relevant analytical methodologies. Furthermore, potential metabolic pathways are discussed based on the known biotransformation of similar compounds. This document is intended to serve as a valuable resource for researchers utilizing **2,2',6-Trichloro bisphenol A-d11** as an internal standard or in other research applications.

Chemical Identity and Physical Properties

2,2',6-Trichloro bisphenol A-d11 is a deuterated analog of 2,2',6-Trichloro bisphenol A. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry analysis of its non-deuterated counterpart and other chlorinated BPA derivatives.

Table 1: Chemical Identifiers and Computed Properties



Property	Value	Source
IUPAC Name	2-chloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol-d11	PubChem[1]
Synonyms	2,2',6-Trichlorobisphenol A-d11	
CAS Number	Not available	
Molecular Formula	C15H2D11Cl3O2	PubChem[1]
Molecular Weight	342.7 g/mol (calculated)	PubChem[1]
XLogP3-AA	5.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Table 2: Estimated Physical Properties

Property	Estimated Value	Notes
Melting Point	Not available	Expected to be a solid at room temperature, similar to other chlorinated BPAs.
Boiling Point	Not available	High boiling point expected due to molecular weight and polar functional groups.
Solubility	Soluble in organic solvents (e.g., methanol, acetone, DMSO). Low solubility in water.	Based on the properties of similar chlorinated aromatic compounds.

Synthesis



A specific, detailed experimental protocol for the synthesis of **2,2',6-Trichloro bisphenol A-d11** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of deuterated and chlorinated bisphenol A derivatives.[2][3] The synthesis would likely involve two key stages: the synthesis of deuterated Bisphenol A (BPA-d11) and its subsequent selective chlorination.

Proposed Synthesis of Deuterated Bisphenol A (BPA-d11)

The synthesis of BPA-d11 can be adapted from known procedures for the synthesis of fully deuterated BPA (BPA-d16). This involves the acid-catalyzed condensation of a deuterated phenol with a deuterated acetone. For BPA-d11, a combination of deuterated and non-deuterated starting materials would be required to achieve the specific labeling pattern.

Proposed Selective Chlorination

The introduction of three chlorine atoms at the 2, 2', and 6 positions requires a carefully controlled chlorination reaction. The use of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in a specific solvent system and at a controlled temperature would be necessary to achieve the desired regioselectivity. The reaction would likely proceed via electrophilic aromatic substitution, with the hydroxyl groups of the bisphenol directing the incoming chlorine atoms to the ortho positions. Achieving the specific 2,2',6-trichloro substitution pattern would be challenging and may result in a mixture of chlorinated isomers requiring purification.



Synthesis of BPA-d11

Phenol-d6

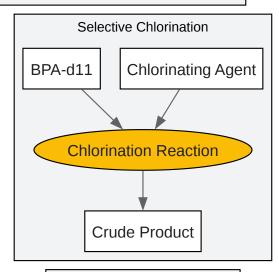
Acetone-d6

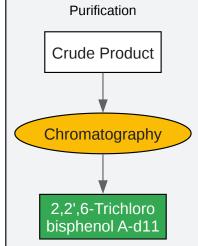
Acid Catalyst

Condensation

BPA-d11

Proposed Synthetic Workflow for 2,2',6-Trichloro bisphenol A-d11





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Caption: Proposed workflow for the synthesis of **2,2',6-Trichloro bisphenol A-d11**.



Analytical Methods

The primary application of **2,2',6-Trichloro bisphenol A-d11** is as an internal standard for the quantification of chlorinated BPAs in various matrices. The analytical methods of choice are therefore high-sensitivity chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of chlorinated BPA derivatives. A reversed-phase C18 column is typically used for chromatographic separation, with a mobile phase consisting of a gradient of water and an organic solvent such as methanol or acetonitrile.

Table 3: Typical LC-MS/MS Parameters for Chlorinated BPA Analysis

Parameter	Typical Value/Condition
Column	C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% formic acid or acetic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid or acetic acid
Gradient	Optimized for separation of isomers
Ionization Mode	Electrospray Ionization (ESI), negative mode
MS/MS Mode	Multiple Reaction Monitoring (MRM)

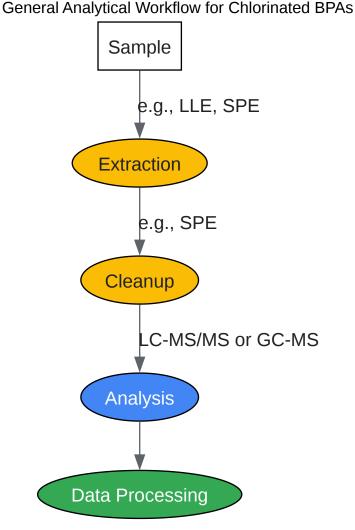
For **2,2',6-Trichloro bisphenol A-d11**, specific MRM transitions would be established by selecting the deprotonated molecule [M-H]⁻ as the precursor ion and identifying characteristic product ions after collision-induced dissociation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another viable method for the analysis of chlorinated BPAs. However, derivatization of the polar hydroxyl groups is typically required to improve volatility and chromatographic



performance. Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique.



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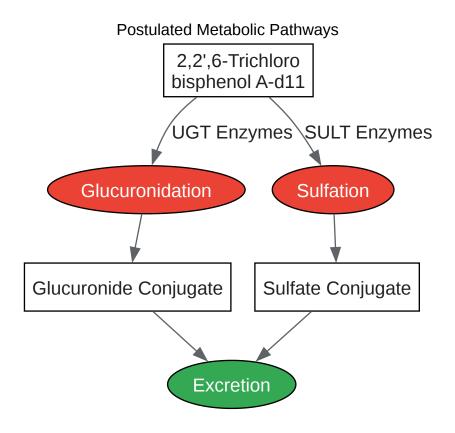
Caption: A typical analytical workflow for the determination of chlorinated BPAs in samples.

Potential Metabolic Pathways

Specific metabolic studies on **2,2',6-Trichloro bisphenol A-d11** have not been reported. However, the metabolism of other chlorinated BPA derivatives has been investigated, providing insights into the likely biotransformation pathways.[4] The primary routes of metabolism for BPA and its chlorinated analogs are conjugation reactions, primarily glucuronidation and sulfation, which increase water solubility and facilitate excretion.



It is anticipated that **2,2',6-Trichloro bisphenol A-d11** would undergo similar metabolic transformations. The phenolic hydroxyl groups are the most likely sites for conjugation.



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Caption: Hypothesized primary metabolic pathways for 2,2',6-Trichloro bisphenol A-d11.

Safety Information

A specific Safety Data Sheet (SDS) for **2,2',6-Trichloro bisphenol A-d11** is not publicly available. However, based on the known hazards of Bisphenol A and other chlorinated phenols, it should be handled with appropriate precautions.[5][6][7]

General Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.



- Avoid inhalation of dust and contact with skin and eyes.
- Wash hands thoroughly after handling.

Bisphenol A is classified as a substance that may damage fertility and cause serious eye damage.[5][6][7] Chlorinated phenols can also be toxic and irritating. It is reasonable to assume that **2,2',6-Trichloro bisphenol A-d11** may have similar hazardous properties.

Conclusion

2,2',6-Trichloro bisphenol A-d11 is a valuable tool for the accurate quantification of chlorinated bisphenol A derivatives in various matrices. While experimental data on its specific chemical and physical properties are scarce, this guide provides a comprehensive overview based on available information for related compounds. The proposed synthetic and analytical methodologies, along with the discussion of potential metabolic pathways, offer a solid foundation for researchers working with this compound. As with any chemical, it is essential to handle **2,2',6-Trichloro bisphenol A-d11** with appropriate safety precautions. Further research is needed to fully characterize the experimental properties and biological activity of this specific deuterated molecule.

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